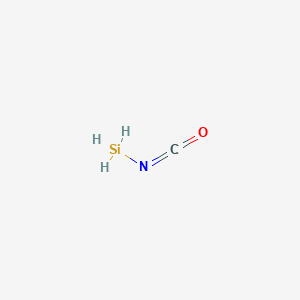
4-Methyl-1-(1-piperidinyl)-1-penten-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1-(1-piperidinyl)-1-penten-3-one, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances. It is a potent stimulant that has been found to be highly addictive and has been associated with various health risks. In
Wirkmechanismus
4-Methyl-1-(1-piperidinyl)-1-penten-3-one works by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It does this by binding to the dopamine transporter, which prevents the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This increase in dopamine levels is responsible for the euphoric and addictive effects of 4-Methyl-1-(1-piperidinyl)-1-penten-3-one.
Biochemical and Physiological Effects:
4-Methyl-1-(1-piperidinyl)-1-penten-3-one has been found to produce a range of biochemical and physiological effects. It has been found to increase heart rate, blood pressure, body temperature, and respiratory rate. It also produces a range of psychological effects such as euphoria, increased alertness, and agitation. Prolonged use of 4-Methyl-1-(1-piperidinyl)-1-penten-3-one can lead to addiction, psychosis, and other health problems.
Vorteile Und Einschränkungen Für Laborexperimente
4-Methyl-1-(1-piperidinyl)-1-penten-3-one has been used in laboratory experiments to investigate its effects on the central nervous system. It has been found to be a useful tool for studying the dopamine transporter and its role in addiction. However, the use of 4-Methyl-1-(1-piperidinyl)-1-penten-3-one in laboratory experiments is limited due to its high toxicity and potential for abuse.
Zukünftige Richtungen
There is still much to be learned about the effects of 4-Methyl-1-(1-piperidinyl)-1-penten-3-one on the central nervous system. Future research should focus on developing new therapies for addiction and other health problems associated with 4-Methyl-1-(1-piperidinyl)-1-penten-3-one use. Additionally, new synthetic cathinones are constantly being developed, and research should focus on understanding the effects of these new substances on the brain and body.
Conclusion:
In conclusion, 4-Methyl-1-(1-piperidinyl)-1-penten-3-one is a potent stimulant that has been found to produce a range of biochemical and physiological effects. It has been used in scientific research to investigate its effects on the central nervous system, but its use is limited due to its high toxicity and potential for abuse. Future research should focus on developing new therapies for addiction and other health problems associated with 4-Methyl-1-(1-piperidinyl)-1-penten-3-one use, as well as understanding the effects of new synthetic cathinones on the brain and body.
Synthesemethoden
4-Methyl-1-(1-piperidinyl)-1-penten-3-one is synthesized by using a multi-step process that involves the reaction of piperidine and pentanone. The synthesis process of 4-Methyl-1-(1-piperidinyl)-1-penten-3-one is complex and requires expertise in organic chemistry. The purity of the final product is critical as impurities can lead to adverse health effects.
Wissenschaftliche Forschungsanwendungen
4-Methyl-1-(1-piperidinyl)-1-penten-3-one has been used in scientific research to investigate its effects on the central nervous system. It has been found to produce a range of effects that are similar to other stimulants such as cocaine and amphetamines. Studies have shown that 4-Methyl-1-(1-piperidinyl)-1-penten-3-one has a high affinity for the dopamine transporter, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is responsible for the euphoric and addictive effects of 4-Methyl-1-(1-piperidinyl)-1-penten-3-one.
Eigenschaften
CAS-Nummer |
13606-83-2 |
|---|---|
Molekularformel |
C18H12Cl4S |
Molekulargewicht |
181.27 g/mol |
IUPAC-Name |
4-methyl-1-piperidin-1-ylpent-1-en-3-one |
InChI |
InChI=1S/C11H19NO/c1-10(2)11(13)6-9-12-7-4-3-5-8-12/h6,9-10H,3-5,7-8H2,1-2H3 |
InChI-Schlüssel |
LSMUKLFKZKFRMO-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)C=CN1CCCCC1 |
Kanonische SMILES |
CC(C)C(=O)C=CN1CCCCC1 |
Synonyme |
4-Methyl-1-(1-piperidinyl)-1-penten-3-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Bromotricyclo[4.3.1.13,8]undecane](/img/structure/B228168.png)


![Copper, [[2,2'-[1,2-ethanediylbis[(nitrilo-kappaN)methylidyne]]bis[phenolato-kappaO]](2-)]-, (SP-4-2)-](/img/structure/B228223.png)
![(4E)-4-[(7-methoxy-2-morpholin-4-ylquinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B228228.png)
![Methyl [3-amino-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]acetate](/img/structure/B228229.png)
![3-(2-methoxyphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]-1,2-dihydroquinazolin-4-one](/img/structure/B228236.png)
acetate](/img/structure/B228245.png)
![(5Z)-5-[2-(azepan-1-yl)-2-oxoethylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228246.png)
![2-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid](/img/structure/B228247.png)



